molecular formula C14H11FO3 B6369343 2-(2-Fluoro-3-methoxyphenyl)benzoic acid CAS No. 1261932-56-2

2-(2-Fluoro-3-methoxyphenyl)benzoic acid

Cat. No.: B6369343
CAS No.: 1261932-56-2
M. Wt: 246.23 g/mol
InChI Key: IACCDNRJTXAHQF-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-methoxyphenyl)benzoic acid is a fluorinated benzoic acid derivative characterized by a benzoic acid core substituted with a 2-fluoro-3-methoxyphenyl group at the second position. This compound combines the electron-withdrawing fluorine atom and the electron-donating methoxy group, which influence its electronic properties, solubility, and biological interactions. Such compounds are often explored for pharmaceutical applications, including anti-inflammatory, antimicrobial, and antitumor activities, due to their ability to modulate protein-ligand interactions .

Properties

IUPAC Name

2-(2-fluoro-3-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-12-8-4-7-10(13(12)15)9-5-2-3-6-11(9)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACCDNRJTXAHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683291
Record name 2'-Fluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261932-56-2
Record name 2'-Fluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-3-methoxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Fluoro-3-methoxyphenyl)benzoic acid may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and solvents can be optimized to maximize yield and minimize costs. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-3-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-Fluoro-3-methoxyphenyl)benzoic acid derivatives with aldehyde or carboxylic acid groups.

    Reduction: Formation of 2-(2-Hydroxy-3-methoxyphenyl)benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluoro-3-methoxyphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-3-methoxyphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The fluoro and methoxy groups can enhance the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved can vary, but they often include interactions with key proteins and signaling cascades.

Comparison with Similar Compounds

Substituted Benzoylbenzoic Acids

  • 2-(4-Methylbenzoyl)benzoic Acid and 2-(4-Methoxybenzoyl)benzoic Acid :
    These analogs differ in the substituents on the benzoyl group (methyl or methoxy at the para position). Computational docking studies indicate that these compounds exhibit lower binding affinities (ΔGbinding) to T1R3 taste receptors compared to simpler benzoic acids, likely due to steric hindrance from the bulky benzoyl group . In contrast, the fluorine atom in 2-(2-fluoro-3-methoxyphenyl)benzoic acid may enhance receptor interactions via electronegative effects, though this requires experimental validation.

  • 2-Methoxy-4-(3-trifluoromethylphenyl)benzoic Acid: This derivative features a trifluoromethyl group, which significantly increases lipophilicity and metabolic stability compared to the methoxy-fluorine combination in the target compound.

Fluorinated and Hydroxylated Analogs

  • 2-Fluoro-3-hydroxybenzoic Acid :
    Replacing the methoxy group with a hydroxyl group increases hydrogen-bonding capacity, enhancing solubility in polar solvents. However, the hydroxyl group may reduce stability under acidic conditions due to protonation .
  • 3-Chloro-5-(2-fluoro-3-methoxyphenyl)benzoic Acid: This chloro-fluoro-methoxy analog demonstrates how halogen positioning affects bioactivity.

Amino-Substituted Derivatives

  • 2-(2-Methoxyphenylamino)benzoic Acid: The introduction of an amino group creates a hydrogen-bond donor site, which can enhance interactions with enzymes or receptors. For example, similar anthranilic acid derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes .

Antimicrobial and Anti-Inflammatory Potential

  • Benzoic acid derivatives, including 4-methoxy-cinnamic acid and salicylic acid, are known to inhibit bacterial type III secretion systems (T3SS), a virulence mechanism in pathogens like E. amylovora. The fluorine atom in 2-(2-fluoro-3-methoxyphenyl)benzoic acid may enhance this activity by increasing membrane penetration .
  • In a lipopolysaccharide (LPS)-induced rat model, structurally related 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid showed significant anti-inflammatory effects, reducing cytokine levels. The target compound’s fluorine substituent could similarly stabilize the molecule against metabolic degradation .

Physicochemical Properties and Solubility

  • Acidity: The fluorine atom increases the acidity of the benzoic acid core (pKa ~2.8–3.5) compared to non-fluorinated analogs (pKa ~4.2), enhancing ionization in physiological environments .
  • Lipophilicity : Methoxy groups generally increase logP values, but the electron-withdrawing fluorine counterbalances this effect, resulting in moderate lipophilicity (predicted logP ~2.1–2.5) .
  • Extraction Efficiency : Benzoic acid derivatives with higher distribution coefficients (e.g., benzoic acid vs. acetic acid) are extracted more rapidly in emulsion liquid membranes, suggesting the target compound’s extraction would be efficient due to its moderate polarity .

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